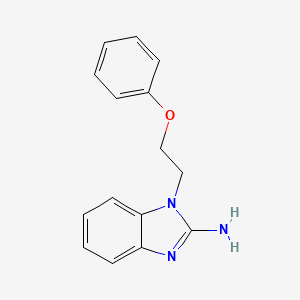

1-(2-Phenoxyethyl)benzimidazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H15N3O |

|---|---|

Molecular Weight |

253.3 g/mol |

IUPAC Name |

1-(2-phenoxyethyl)benzimidazol-2-amine |

InChI |

InChI=1S/C15H15N3O/c16-15-17-13-8-4-5-9-14(13)18(15)10-11-19-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,16,17) |

InChI Key |

LNZRCKYWSUBHGZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2N |

Canonical SMILES |

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2N |

Origin of Product |

United States |

The Benzimidazole Nucleus: a Prolific Pharmacophore in Pharmaceutical Research

The benzimidazole (B57391) scaffold, a bicyclic system comprising a fusion of benzene (B151609) and imidazole (B134444) rings, is widely recognized as a "privileged" structure in drug discovery. researchgate.netnih.gov This designation stems from its remarkable ability to bind to a diverse array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.gov Its structural resemblance to naturally occurring purine (B94841) nucleotides allows it to interact readily with biopolymers within living systems, such as proteins and nucleic acids. nih.govnih.gov

The physicochemical properties of the benzimidazole nucleus, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, are key to its versatile binding capabilities. researchgate.net These interactions enable benzimidazole derivatives to modulate the activity of various enzymes and receptors, making them valuable candidates for the development of new therapeutic agents. researchgate.netnih.gov Consequently, the benzimidazole motif is a cornerstone in the structure of numerous FDA-approved drugs with a wide range of clinical applications, including anti-ulcer (e.g., omeprazole), anthelmintic (e.g., albendazole), antihypertensive, and anticancer agents. researchgate.netresearchgate.net

The inherent bioactivity of the benzimidazole core has spurred extensive research into the synthesis and evaluation of its derivatives. nih.gov Scientists have systematically explored the impact of substituting various functional groups at different positions on the benzimidazole ring, leading to the discovery of compounds with enhanced potency and selectivity for specific biological targets. nih.gov This continuous investigation underscores the enduring importance of the benzimidazole scaffold in the quest for novel and effective medicines.

Contextualizing the 1 2 Phenoxyethyl Benzimidazol 2 Amine Scaffold Within Bioactive Heterocyclic Systems

The 1-(2-Phenoxyethyl)benzimidazol-2-amine scaffold is a specific iteration of the broader class of benzimidazole (B57391) derivatives. It is characterized by the attachment of a 2-phenoxyethyl group at the N1 position of the benzimidazole ring and an amine group at the C2 position. This unique substitution pattern places it within the vast and diverse family of bioactive heterocyclic systems.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry. nih.gov The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts specific electronic and steric properties that are crucial for biological activity. The benzimidazole ring system, being a nitrogen-containing heterocycle, is a prime example of a scaffold that can be chemically modified to fine-tune its pharmacological profile. nih.gov

The investigation of specific derivatives like this compound is a logical progression in the field. By introducing the 2-phenoxyethyl and amine substituents, researchers aim to explore new chemical space and potentially unlock novel biological activities or improve upon existing ones. The phenoxy group can influence properties such as lipophilicity and aromatic interactions, while the amino group can participate in hydrogen bonding and act as a key pharmacophoric feature.

Rationale and Scholarly Importance of Investigating 1 2 Phenoxyethyl Benzimidazol 2 Amine Derivatives

Foundational Synthetic Routes to Benzimidazole Core Structures

The synthesis of the core benzimidazole ring system is a well-established field in organic chemistry, with several reliable methods developed over more than a century.

The most traditional and widely employed method for constructing the benzimidazole scaffold is the condensation of an o-phenylenediamine (B120857) with a one-carbon electrophile. nih.govresearchgate.net This approach is broadly categorized into two classical named reactions:

Phillips-Ladenburg Synthesis: This method involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives (such as esters, anhydrides, or acid chlorides). researchgate.net The reaction typically requires high temperatures or strong acidic conditions (like polyphosphoric acid or HCl) to facilitate the condensation and subsequent cyclodehydration. lookchem.com

Weidenhagen Synthesis: In this variation, an aldehyde is used as the one-carbon source. The reaction with o-phenylenediamine proceeds via an initial Schiff base formation, followed by oxidative cyclization to yield the 2-substituted benzimidazole. researchgate.net Ketones can also be used, though they are generally less reactive than aldehydes.

While effective, these classical methods often suffer from harsh reaction conditions, long reaction times, and limited substrate scope. symbiosisonlinepublishing.com Modern organic synthesis has introduced a plethora of catalytic systems to overcome these limitations, enabling the reactions to proceed under milder conditions with higher efficiency. beilstein-journals.org Catalysts such as Lewis acids, solid-supported acids, and various transition metal complexes have been successfully employed. nih.govmdpi.com For instance, nano-ZnO has been shown to be an effective, recyclable catalyst for the condensation of o-phenylenediamine with aromatic aldehydes in ethanol (B145695). google.com

| Precursors | Reagent/Catalyst | Conditions | Product Type |

| o-Phenylenediamine + Carboxylic Acid | Polyphosphoric Acid (PPA) / HCl | High Temperature | 2-Substituted Benzimidazole |

| o-Phenylenediamine + Aldehyde | Oxidant (e.g., O₂, I₂) | Varies | 2-Substituted Benzimidazole |

| o-Phenylenediamine + Aldehyde | ZnO Nanoparticles | 70 °C, Ethanol | 2-Substituted Benzimidazole |

| o-Phenylenediamine + Aldehyde | [PVP-SO₃H]HSO₄ | Room Temp or 80 °C | 2-Substituted Benzimidazole |

| o-Phenylenediamine + Orthoester | nano-Ni(II)/Y zeolite | Solvent-free | 2-Substituted Benzimidazole |

Beyond direct condensation, benzimidazole cores can also be synthesized through molecular rearrangement reactions, offering alternative pathways to the heterocyclic system. A notable example is the acid-catalyzed rearrangement of quinoxalinone derivatives. researchgate.netnih.gov For instance, 3-aroyl- or 3-alkanoylquinoxalin-2(1H)-ones can react with o-phenylenediamines to form an intermediate spiro-quinoxalinone. nih.gov Subsequent treatment with acid induces a ring-opening and intramolecular nucleophilic attack, leading to the formation of a benzimidazole derivative. nih.gov Another patented method describes a cyclization-rearrangement reaction between o-phenylenediamine and ethyl acetoacetate (B1235776) under basic conditions to yield a benzimidazole derivative, showcasing the versatility of rearrangement strategies. researchgate.net These routes provide access to benzimidazole structures that may be difficult to obtain through direct condensation methods. researchgate.net

Directed Synthesis of this compound and Structurally Related Systems

Synthesizing the specific target molecule, this compound, requires a multi-step approach where the core is first formed and then functionalized, or a pre-functionalized precursor is cyclized.

Two primary retrosynthetic pathways are considered for this target:

Pathway A: N-Alkylation of a Pre-formed Benzimidazole. This involves the initial synthesis of 2-aminobenzimidazole (B67599), followed by the selective alkylation at the N-1 position using a phenoxyethyl electrophile, such as 1-bromo-2-phenoxyethane or 2-phenoxyethyl tosylate. This N-alkylation is typically performed in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. nih.govlookchem.comnih.gov This is a common and versatile method for preparing N-substituted benzimidazoles. researchgate.netnih.gov

Pathway B: Cyclization of an N-Substituted Diamine. This strategy involves first preparing the intermediate N-(2-phenoxyethyl)benzene-1,2-diamine. This precursor can be synthesized via nucleophilic aromatic substitution on a suitable fluoronitrobenzene followed by reduction of the nitro group. The subsequent cyclization to form the 2-aminobenzimidazole ring is a key step. A widely used and efficient method for this transformation is the reaction with cyanogen (B1215507) bromide (BrCN). scielo.org.mx Alternatively, the diamine can be reacted with a thiocarbonyl source to form a thiourea, which then undergoes cyclodesulfurization using reagents like mercury(II) oxide or methyl iodide to yield the final product. symbiosisonlinepublishing.com

The synthesis of structurally related analogues, such as those with a phenoxy linker attached to the C-2 position of the benzimidazole, follows different but related strategies. For example, a compound like 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide is synthesized in a multi-step sequence. nih.gov The process starts by reacting 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde (B137897) to create a C-S bond, yielding 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. nih.gov This intermediate aldehyde is then further elaborated, demonstrating how complex side chains can be built upon the benzimidazole core.

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzimidazoles to reduce environmental impact and improve safety and efficiency. symbiosisonlinepublishing.comscielo.org.mx These approaches focus on minimizing waste, avoiding hazardous solvents, and using recyclable catalysts. nih.gov

Key green strategies include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields. google.comresearchgate.net For example, the synthesis of 1,2-disubstituted benzimidazoles has been achieved efficiently under solvent-free microwave conditions using a catalytic amount of Er(OTf)₃. researchgate.net

Use of Green Solvents: Water, ionic liquids (ILs), and deep eutectic solvents (DES) are being explored as environmentally benign alternatives to volatile organic compounds (VOCs). scielo.org.mx Reactions in aqueous media, sometimes aided by surfactants, have been shown to be effective. lookchem.com

Solvent-Free Reactions: Performing reactions under solvent-free conditions, often with grinding or minimal heating, reduces waste and simplifies product isolation.

Recyclable Catalysts: The use of heterogeneous catalysts, such as metal nanoparticles (e.g., ZnO-NPs, TiO₂-NPs) or catalysts supported on polymers or silica, allows for easy separation and reuse, aligning with green chemistry principles. google.comscielo.org.mx

| Green Method | Catalyst / Medium | Key Advantages |

| Microwave Irradiation | Er(OTf)₃ / Solvent-free | Rapid, high selectivity, reduced waste. researchgate.net |

| Deep Eutectic Solvents (DES) | Choline chloride/urea | Eco-friendly solvent, high yields, simple work-up. |

| Aqueous Media | Ammonium Chloride (NH₄Cl) | Environmentally benign, economical. lookchem.com |

| Nanoparticle Catalysis | ZnO Nanoparticles | High yields, short reaction times, recyclable catalyst. google.com |

| Grinding / Solvent-Free | p-Toluenesulfonic acid | High efficiency, simple isolation, mild conditions. |

Emerging Synthetic Strategies for Phenoxyethyl-Substituted Benzimidazoles

The field of synthetic chemistry is continually evolving, with new methods offering greater efficiency and novel routes to complex molecules. For phenoxyethyl-substituted benzimidazoles, several emerging strategies hold promise. One-pot reactions, where multiple transformations occur in a single reaction vessel, are gaining prominence as they streamline synthetic sequences and reduce waste. nih.gov

Furthermore, direct C-H functionalization is a powerful modern strategy that avoids the need for pre-functionalized starting materials. researchgate.net While much of this work has focused on C-H arylation, recent advances in enantioselective C2-allylation of benzimidazoles using copper hydride catalysis highlight the potential for developing methods to directly install alkyl or functionalized alkyl groups at the C2 position. researchgate.net Applying such a strategy could, in the future, offer a more direct route to complex benzimidazoles, potentially bypassing multi-step classical approaches. The development of novel catalytic systems, including those based on earth-abundant metals or photoredox catalysis, continues to open new avenues for constructing the benzimidazole scaffold and its derivatives with greater precision and sustainability.

Broad Spectrum of Pharmacological Activities Associated with Benzimidazole Derivatives

The benzimidazole scaffold is a privileged structure in medicinal chemistry, renowned for conferring a wide array of biological activities. nih.govnih.govsrrjournals.comresearchgate.net This heterocyclic ring system, an isostere of naturally occurring purines, allows its derivatives to interact with various biological targets, leading to a diverse pharmacological profile. nih.gov Benzimidazole-containing compounds have been extensively explored and developed as therapeutic agents, demonstrating significant potential in several key areas of medicine.

The versatility of the benzimidazole nucleus allows for substitutions at various positions, which modulates its biological effects. This has led to the development of a vast library of derivatives with activities spanning from antimicrobial and antiviral to anticancer and antiparasitic. nih.govnih.govnih.gov The ease of synthesis and the ability to introduce diverse functional groups make the benzimidazole scaffold a cornerstone in the quest for novel therapeutic agents. researchgate.netnih.gov

Mechanisms of Action and Molecular Interaction Profiling

Identification and Characterization of Biological Targets for Benzimidazole (B57391) Derivatives

The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide array of biological targets. This versatility has led to the development of numerous benzimidazole derivatives with diverse therapeutic applications. Their biological activity is often attributed to their structural similarity to endogenous purine (B94841) nucleosides, allowing them to interact with a variety of biopolymers. biointerfaceresearch.com

Benzimidazole derivatives are well-documented as potent inhibitors of various enzymes crucial for cellular function and pathogen survival.

H+, K+-ATPase: Substituted benzimidazoles, such as picoprazole (B1202083) and omeprazole, are known to inhibit the gastric H+, K+-ATPase, or proton pump. nih.govdarmzentrum-bern.ch This inhibition is dose-dependent and occurs at the level of the parietal cell, effectively suppressing gastric acid secretion. nih.govdarmzentrum-bern.ch The mechanism involves an acid-activated rearrangement of the benzimidazole structure into a reactive species that forms covalent disulfide bonds with cysteine residues on the luminal surface of the enzyme. nih.gov

Topoisomerases: Certain benzimidazole derivatives function as topoisomerase poisons. esisresearch.orgnih.gov These compounds, including bis-benzimidazoles and terbenzimidazoles, can bind to the DNA minor groove, stabilizing the DNA-topoisomerase complex and leading to DNA strand breaks. nih.govnih.gov For example, 2-phenoxymethylbenzimidazole was identified as a potent inhibitor of DNA Topoisomerase I, while other derivatives have shown significant inhibitory activity against both Topoisomerase I and II. esisresearch.org

Poly(ADP-ribose) Polymerase (PARP): The benzimidazole carboxamide scaffold is a key feature in several PARP inhibitors. mdpi.comresearchgate.net These compounds act as nicotinamide (B372718) mimetics, binding to the nicotinamide-binding domain of PARP-1 and PARP-2. researchgate.netnih.gov This inhibition is critical in cancer therapy, particularly in tumors with deficiencies in DNA repair mechanisms like BRCA mutations. researchgate.netnih.gov

Protein Kinases: The benzimidazole core is a common scaffold for protein kinase inhibitors, often acting as ATP-competitive inhibitors. researchgate.netresearchgate.net Derivatives of 5,6-dichlorobenzimidazole 1-β-d-ribofuranoside (DRB) are a major class of protein kinase CK2 inhibitors. researchgate.netnih.gov Some of these compounds, like TIBI, have demonstrated potent inhibition of both CK2 and the atypical protein kinase Rio1 in the nanomolar range. researchgate.netnih.gov Other benzimidazole derivatives have been developed as inhibitors of CK1δ. mdpi.com

Dihydrofolate Reductase (DHFR): Benzimidazole derivatives have been designed as inhibitors of DHFR, an essential enzyme in the synthesis of nucleic acids and amino acids. nih.govdrugbank.com These compounds can act as antifolates, disrupting the folate pathway in bacteria and other pathogens, thus exhibiting antimicrobial properties. nih.govnih.gov

Cholinesterases: A significant number of benzimidazole derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease. biointerfaceresearch.commdpi.comnih.govresearchgate.netnih.gov Many of these compounds show inhibitory activity in the micromolar to nanomolar range, with some exhibiting mixed inhibition kinetics. nih.govresearchgate.net

Table 1: Enzymatic Inhibition by Representative Benzimidazole Derivatives Disclaimer: The following data pertains to various benzimidazole derivatives and not specifically to 1-(2-Phenoxyethyl)benzimidazol-2-amine.

| Enzyme Target | Derivative | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| H+, K+-ATPase | Picoprazole | ~2 µM | nih.gov |

| Topoisomerase I | 2-Phenoxymethylbenzimidazole | 14.1 µM | esisresearch.org |

| Topoisomerase I | Compound 4h (Benzimidazole-triazole) | 4.56 µM | nih.govacs.org |

| Topoisomerase II | Compound 20 (Benzimidazole-oxadiazole) | 8.18 µM | nih.gov |

| PARP-1 | Compound 5cj (Benzimidazole carboxamide) | ~4 nM | nih.gov |

| PARP-2 | Compound 5cp (Benzimidazole carboxamide) | ~4 nM | nih.gov |

| Protein Kinase CK1δ | Compound 23 (2-Amidobenzimidazole) | 98.6 nM | mdpi.com |

| Protein Kinase Rio1 | TIBI | 0.09 µM | researchgate.netnih.gov |

| DHFR | Compound 6b (s-triazine-benzimidazole hybrid) | 1.05 µM | researchgate.net |

| Acetylcholinesterase (AChE) | Compound 3h (Benzimidazole-triazole) | 29.5 nM | nih.gov |

| Butyrylcholinesterase (BuChE) | Compound 21 (Benzimidazole-thiazole) | 0.20 µM | mdpi.com |

Benzimidazole derivatives have been shown to bind to and modulate the activity of various receptors.

Serotonin (B10506) (5-HT) Receptors: Certain benzimidazole-4-carboxamides and -carboxylates are potent and selective antagonists for the 5-HT4 receptor. nih.gov Some of these compounds exhibit subnanomolar binding affinities (Ki) and show high selectivity over other serotonin receptor subtypes like 5-HT3, 5-HT2A, and 5-HT1A. nih.gov Additionally, 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamides have been developed with selective affinity for the 5-HT4 receptor, acting as either antagonists or partial agonists depending on their substitution patterns. researchgate.net

Cannabinoid (CB) Receptors: Novel classes of benzimidazole derivatives have been identified as selective CB2 receptor agonists. researchgate.net These compounds can display high binding affinities, in some cases as low as 1 nM, with excellent selectivity (over 1000-fold) for the CB2 receptor compared to the CB1 receptor. researchgate.net

Opioid Receptors: A specific class of benzimidazole opioids, known as nitazenes, are potent agonists of the mu-opioid receptor. wikipedia.org

Table 2: Receptor Binding Affinity of Representative Benzimidazole Derivatives Disclaimer: The following data pertains to various benzimidazole derivatives and not specifically to this compound.

| Receptor Target | Derivative Class/Compound | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| 5-HT4 Receptor | Benzimidazole-4-carboxamide (Compound 13) | 0.11 nM | nih.gov |

| 5-HT4 Receptor | Benzimidazole-4-carboxamide (Compound 12) | 0.32 nM | nih.gov |

| 5-HT4 Receptor | 2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxamide | 6.7 - 75.4 nM | researchgate.net |

| CB2 Receptor | Benzimidazole Agonist | Up to 1 nM | researchgate.net |

Interaction with Cellular Macromolecules

Beyond specific enzyme and receptor targets, benzimidazole derivatives interact with fundamental cellular macromolecules like DNA and tubulin, leading to significant biological effects.

Intercalation: Many benzimidazole derivatives, especially those with extended aromatic systems, can insert themselves between the base pairs of the DNA double helix. nih.govresearchgate.net This intercalation is stabilized by π-π stacking interactions and can lead to structural changes in the DNA, such as unwinding and lengthening of the helix, which can inhibit replication and transcription. nih.gov The binding constant (Kb), a measure of the affinity of the compound for DNA, has been determined for various benzimidazole Schiff base metal complexes, with values indicating moderate to strong binding. nih.govresearchgate.netrsc.org

Alkylating Mechanisms: Some benzimidazole derivatives are designed as DNA alkylating agents. These compounds can form covalent bonds with DNA bases, leading to DNA damage and triggering apoptosis. nih.gov

Table 3: DNA Binding Constants for Representative Benzimidazole Derivatives Disclaimer: The following data pertains to various benzimidazole derivatives and not specifically to this compound.

| Derivative Class | Binding Constant (Kb) (M-1) | Reference |

|---|---|---|

| Benzimidazole Schiff base Cu(II) complex (Compound 2) | 3.27 x 105 | nih.govresearchgate.net |

| Benzimidazole Schiff base Zn(II) complex (Compound 5) | 6.40 x 103 | nih.govresearchgate.net |

A well-established mechanism of action for many benzimidazole compounds is the disruption of microtubule dynamics. biointerfaceresearch.commdpi.com Microtubules are essential components of the cytoskeleton involved in mitosis, cell motility, and intracellular transport.

Benzimidazole derivatives, including nocodazole (B1683961) and various synthesized analogues, inhibit the polymerization of tubulin, the protein subunit of microtubules. researchgate.netacs.orgresearchgate.netmdpi.comnih.gov They often bind to the colchicine-binding site on β-tubulin, preventing the assembly of tubulin dimers into microtubules. mdpi.com This disruption of the microtubule network leads to cell cycle arrest, typically in the G2/M phase, and can induce apoptosis. researchgate.netnih.gov The inhibitory activity of these compounds is often quantified by their IC50 value for tubulin polymerization. researchgate.netacs.orgnih.gov

Table 4: Tubulin Polymerization Inhibition by Representative Benzimidazole Derivatives Disclaimer: The following data pertains to various benzimidazole derivatives and not specifically to this compound.

| Derivative | Inhibitory Concentration (IC50) | Reference |

|---|---|---|

| Compound 12j | 5.65 µM | researchgate.net |

| Compound 18i | 5.72 µM | researchgate.net |

| Compound 7n | 5.05 µM | nih.gov |

| Compound 10m | 2.36 µM | researchgate.net |

| Compound 12b (Indazole/Benzimidazole Analogue) | ~50 nM (antiproliferative) | acs.org |

Proposed Mechanistic Pathways for Specific Activities of this compound Analogues

While direct experimental data for this compound is not available, its structural features—a benzimidazole core, a 2-amine group, and a 1-phenoxyethyl substituent—allow for informed hypotheses about its potential biological activities based on the established mechanisms of its analogues.

The core benzimidazole-2-amine structure is a common feature in compounds that interact with a variety of biological targets. The presence of the amine group at the 2-position is crucial for the activity of many benzimidazole derivatives.

The 1-(2-phenoxyethyl) substituent introduces a flexible ether linkage and an additional aromatic ring. This substituent can influence the compound's lipophilicity, steric profile, and potential for additional binding interactions, such as hydrophobic or π-stacking interactions, within a target's binding site.

Based on the activities of related structures, analogues of this compound could plausibly exhibit one or more of the following mechanistic pathways:

Protein Kinase Inhibition: The phenoxyethyl group could potentially occupy hydrophobic pockets within the ATP-binding site of various protein kinases, a common mechanism for benzimidazole-based inhibitors.

DNA Interaction: The planar benzimidazole ring suggests a potential for DNA intercalation, while the entire molecule's conformation, influenced by the phenoxyethyl side chain, would determine its affinity and mode of binding (intercalation vs. groove binding).

Tubulin Polymerization Inhibition: The phenoxy group could engage in interactions within the colchicine (B1669291) binding site of tubulin, a site known to accommodate a wide variety of substituted aromatic moieties from other benzimidazole inhibitors.

Further research, including synthesis and comprehensive biological evaluation, would be necessary to elucidate the specific molecular targets and mechanistic pathways of this compound and its analogues.

Structure Activity Relationship Sar Analysis of 1 2 Phenoxyethyl Benzimidazol 2 Amine Derivatives

Positional and Substituent Effects on the Benzimidazole (B57391) Ring

The benzimidazole nucleus serves as a critical scaffold, and modifications to this ring system can profoundly influence the compound's pharmacological profile. nih.gov SAR studies on numerous benzimidazole derivatives have consistently shown that the nature, size, and position of substituents on the benzene (B151609) portion of the ring (typically at C5 and C6) and the imidazole (B134444) portion (N1 and C2) are pivotal for activity. researchgate.netnih.gov

The electronic properties of substituents on the benzimidazole ring play a significant role. The introduction of electron-withdrawing groups, such as nitro (NO2), or highly hydrophilic groups can lead to a decrease in the biological effects of certain benzimidazole derivatives. nih.gov Conversely, strategic placement of other groups can enhance activity. For instance, studies on 2-phenalkyl-1H-benzo[d]imidazole analogues revealed that the presence of methyl groups at the C5 and C6 positions resulted in potent tuberculostatic activity. nih.gov This suggests that small, lipophilic substituents in these positions can be favorable for certain biological targets.

The substitution pattern on the N1 position is also a key determinant of activity. nih.gov While the parent compound in this analysis features a phenoxyethyl group at N1, other substitutions, such as a 1-benzyl group, have been shown to increase the activity of related benzimidazoles. srrjournals.com The diverse biological activities reported for benzimidazole derivatives, including antimicrobial, anti-inflammatory, and anticancer effects, are frequently modulated by the specific substituents at the C2, C5, and C6 positions. arabjchem.orgnih.gov The structural similarity of the 2-aminobenzimidazole (B67599) core to naturally occurring purines is a foundational aspect of its biological relevance, and substitutions on the ring can fine-tune its interactions with biological macromolecules. arabjchem.org

Table 1: Influence of Substituents on the Benzimidazole Ring on Biological Activity

| Position of Substitution | Substituent Type | Observed Effect on Activity | Example Biological Activity | Reference |

|---|---|---|---|---|

| C2 | Aryl groups (e.g., Phenyl) | Can lead to highly active compounds. | PPARγ Activation | nih.gov |

| C2 | Replacement of Amino with Methylene (B1212753) | Significantly reduced activity, highlighting the importance of the guanidine-like moiety. | Anti-inflammatory | nih.gov |

| C5 and C6 | Methyl groups (e.g., 5,6-dimethyl) | High activity observed. | Tuberculostatic | nih.gov |

| C5 and C6 | Strongly electron-withdrawing groups (e.g., NO2) | Tend to decrease activity. | Antisecretory | nih.gov |

| N1 | Benzyl group | Increased activity noted in some series. | General Biological Activity | srrjournals.com |

Contribution of the Phenoxyethyl Moiety to Biological Activity and Selectivity

The terminal phenoxy group provides a site for potential π-π stacking, hydrophobic, and van der Waals interactions within a receptor's binding pocket. Substituents on this phenyl ring can further modulate the electronic and steric properties of the entire moiety. For example, in related chloroaryloxyalkyl benzimidazole derivatives, the negative electrostatic potential around the phenoxy oxygen was found to directly impact antibacterial activity, indicating the importance of the electronic environment of this part of the molecule. nih.gov

The ethyl linker provides flexibility and acts as a spacer, positioning the terminal phenoxy group at an optimal distance and orientation for binding. The length of this linker is often crucial. Studies on related 2-substituted benzimidazoles have shown that elongating an alkyl chain between a phenyl ring and the benzimidazole core from a methylene (benzyl) to an ethylene (B1197577) (phenethyl) group can enhance activity, suggesting that the two-carbon spacer is effective for reaching and interacting with specific target sites. nih.govnih.gov This flexible ethyl bridge allows the molecule to adopt various conformations, potentially increasing its ability to fit into a binding site. The ether oxygen within the chain introduces a polar element and a potential hydrogen bond acceptor site, further influencing solubility and target interaction.

Significance of the Amine Functionality in Ligand-Target Interactions

The 2-amino group is a key pharmacophoric element in the 1-(2-Phenoxyethyl)benzimidazol-2-amine structure. Its presence is fundamental to many of the observed biological activities of this class of compounds. arabjchem.org The significance of this functionality stems from several key properties.

First, the amine group is a potent hydrogen bond donor, capable of forming strong, directional interactions with hydrogen bond acceptor residues (such as oxygen or nitrogen atoms) in enzymes or receptors. nih.gov This hydrogen-bonding capability is often critical for anchoring the ligand within the binding site.

Second, the 2-amino group, being basic, can become protonated under physiological conditions, acquiring a positive charge. This allows for the formation of strong electrostatic or ionic interactions with negatively charged residues, such as aspartate or glutamate, in the target protein. nih.gov The incorporation of such positively charged groups has been shown to significantly enhance biological activity in related heterocyclic compounds. nih.gov

Third, the 2-aminobenzimidazole structure is a bioisostere of natural purines like adenine (B156593) and guanine. arabjchem.org This structural mimicry allows these molecules to interact with enzymes and receptors that normally bind purines, potentially leading to the inhibition of nucleic acid synthesis or other cellular processes. nih.govnih.gov The importance of the 2-amino group is underscored by studies where its replacement by a non-polar methylene group led to a dramatic loss of anti-inflammatory activity, confirming that the specific electronic and hydrogen-bonding properties of the amine are crucial for the compound's mechanism of action. nih.gov

Quantitative and Qualitative Correlation of Structural Modulations with Biological Responses

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the physicochemical properties of a series of compounds with their biological activities. biointerfaceresearch.com For benzimidazole derivatives, numerous QSAR models have been developed to predict activities ranging from antibacterial to anticancer and to guide the design of more potent analogues. ijpsr.comresearchgate.netnih.gov

These studies typically involve calculating a wide range of molecular descriptors that quantify various aspects of the molecule's structure:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and dipole moments. In some benzimidazole series, HOMO energy has been correlated with antibacterial activity. nih.gov

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule (e.g., LogP). Hydrophobicity is crucial for membrane permeability and interaction with hydrophobic pockets in target proteins. Descriptors like iLOGP and XAHydrophobicArea have been shown to correlate with the activity of benzimidazole derivatives. ijpsr.comderpharmachemica.com

Steric/Topological Descriptors: These relate to the size, shape, and connectivity of the molecule. Descriptors such as molecular weight, molar refractivity, and topological indices (e.g., Chi indices) are often important. derpharmachemica.com For instance, the Topological Polar Surface Area (TPSA), which relates to a molecule's hydrogen bonding potential, has been positively correlated with the antibacterial activity of some benzimidazoles. ijpsr.com

Thermodynamic Descriptors: Properties like hydration energy can also be critical, as shown in QSAR models for antibacterial benzimidazoles. nih.gov

By applying statistical methods like Multiple Linear Regression (MLR), these descriptors are used to build mathematical models that can predict the biological activity of new, unsynthesized compounds. nih.gov These models provide quantitative insights into the SAR, confirming that a combination of electronic, steric, and hydrophobic factors governs the biological responses of benzimidazole derivatives.

Table 2: Examples of QSAR Models for Benzimidazole Derivatives

| Biological Activity | Key Descriptors Identified | Correlation/Interpretation | Reference |

|---|---|---|---|

| Antibacterial | TPSA, H-bond acceptors, iLOGP | Positive correlation; indicates importance of polarity, H-bonding, and lipophilicity. | ijpsr.com |

| Antibacterial | HOMO energy, Hydration energy, Number of primary C atoms | A three-parameter equation was developed linking these descriptors to MIC values. | nih.gov |

| Antiproliferative | Mor23p, Mor23m, X1A, Mor31v (3D-MoRSE and GETAWAY descriptors) | Strong negative influence on activity against MCF-7 cells. | researchgate.net |

| Antiprotozoal | chiV1, chi3Cluster, XAHydrophobicArea | Descriptors related to molecular connectivity and hydrophobicity highly influence activity. | derpharmachemica.com |

Computational Approaches and Rational Drug Design Strategies

Application of Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(2-Phenoxyethyl)benzimidazol-2-amine, docking simulations are instrumental in predicting its binding affinity and mode of interaction with specific biological targets, such as enzymes or receptors.

While specific molecular docking studies on this compound are not extensively reported in publicly available literature, the methodology is widely applied to the benzimidazole (B57391) scaffold. For instance, docking studies on other 1,2-disubstituted benzimidazole compounds have been used to predict their binding affinity to various protein targets, such as in cancer research. nih.gov In a typical study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of this compound is then computationally "docked" into the active site of the protein.

The simulation yields a docking score, which is an estimation of the binding free energy, and provides a visual representation of the interactions. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-stacking, which are crucial for the stability of the ligand-receptor complex. For example, studies on other benzimidazole derivatives have identified key amino acid residues within receptor binding sites that are critical for interaction. mdpi.comresearchgate.net

Table 1: Illustrative Example of Molecular Docking Data for a Benzimidazole Derivative

| Target Protein (PDB ID) | Ligand | Docking Score (kcal/mol) | Interacting Residues | Type of Interaction |

| Example Kinase (XYZ1) | This compound | -8.5 | LYS78, GLU95 | Hydrogen Bond |

| TYR150, PHE152 | Pi-Pi Stacking | |||

| VAL65, ILE130 | Hydrophobic |

This table is for illustrative purposes to show the type of data generated from a molecular docking study and is not based on actual experimental results for the specified compound.

Elucidation of Dynamic Interactions via Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of the ligand-receptor complex over time. While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal the stability of these interactions and any conformational changes that may occur in both the ligand and the protein.

For this compound, an MD simulation would typically start with the best-docked pose obtained from molecular docking. The complex is then placed in a simulated physiological environment, including water molecules and ions. The simulation calculates the forces between atoms and their subsequent movements over a period of nanoseconds or even microseconds.

Analysis of the MD trajectory can provide information on the root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the persistence of specific hydrogen bonds. Studies on other benzimidazole derivatives, such as 1,3-dihydro-2H-benzimidazol-2-one derivatives, have successfully used MD simulations to confirm the stability of the ligand within the binding pocket of a target protein. nih.govnih.gov Similarly, simulations on 2-benzimidazolyl-urea have explored its interaction with lipid membranes, providing insights into its permeability. mdpi.com

Predictive Modeling through Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For a series of analogues of this compound, QSAR models can be developed to predict the activity of new, unsynthesized compounds.

To build a QSAR model, a dataset of compounds with known activities is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates these descriptors with the biological activity.

While a specific QSAR model for this compound analogues is not available, numerous studies have demonstrated the utility of QSAR for other benzimidazole series. For example, QSAR analyses have been performed on 2-amino or 2-methyl-1-substituted benzimidazoles to understand their antibacterial activity against Pseudomonas aeruginosa. nih.govresearchgate.net These studies identify which structural features are most important for the desired activity, guiding the design of more potent compounds. biointerfaceresearch.comnih.govderpharmachemica.com

Table 2: Example of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Descriptor Name | Description | Potential Influence on Activity |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | Can influence interactions with polar residues in the target. |

| Steric | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | Can affect binding site complementarity and bioavailability. |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Relates to the compound's ability to cross cell membranes. |

| Topological | Wiener Index | A descriptor based on the distances between all pairs of atoms. | Reflects the branching and shape of the molecule. |

This table provides examples of descriptors that would be relevant in a QSAR study of this compound analogues.

De Novo Design Principles for Novel this compound Analogues

De novo drug design is a computational strategy that aims to generate novel molecular structures with a high affinity for a specific target, often without starting from a known ligand. This approach is particularly useful when there are limited known binders for a target or when seeking to explore novel chemical space.

For this compound, de novo design algorithms could be employed to build new molecules that fit within the binding site of a chosen target protein. These algorithms typically work by either placing small molecular fragments into the binding site and linking them together or by "growing" a molecule atom by atom. The generated structures are then scored based on their predicted binding affinity and drug-like properties.

This approach has been conceptually applied in the design of various benzimidazole derivatives, where novel scaffolds are proposed to enhance biological activity. nih.govnih.gov The principles of de novo design would allow for the systematic exploration of modifications to the phenoxyethyl group, the benzimidazole core, or the 2-amine position of the target compound to identify novel analogues with potentially improved pharmacological properties.

Virtual Screening and Computational Lead Optimization for Enhanced Bioactivity

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Following the identification of a "hit" compound like this compound, computational lead optimization focuses on refining its structure to improve properties such as potency, selectivity, and pharmacokinetic profile.

In a virtual screening campaign, a library of compounds could be docked against a target of interest, and the top-scoring compounds are selected for further investigation. This has been a successful strategy for identifying novel benzimidazole-based inhibitors for various targets. nih.govnih.gov

For lead optimization of this compound, computational methods can be used to predict the effects of specific chemical modifications. For example, modifying the phenoxy ring with different substituents could be explored to enhance binding affinity or alter solubility. The 2-amine group could also be a target for modification to introduce new interactions with the receptor. The goal is to systematically and rationally design a small number of highly promising analogues for synthesis and biological testing, thereby accelerating the drug discovery process. ajgreenchem.com

Future Directions and Unaddressed Research Inquiries

Discovery of Unexplored Biological Targets for 1-(2-Phenoxyethyl)benzimidazol-2-amine and its Derivatives

The benzimidazole (B57391) nucleus is known to interact with a wide array of biological targets, a characteristic that underpins its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netbohrium.comresearchgate.net For this compound, a primary future direction is the systematic screening against a broad panel of enzymes and receptors to identify novel and unexplored biological targets.

Research on related benzimidazole derivatives has revealed activity against various targets such as:

Kinases: Many benzimidazole derivatives are potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Platelet-Derived Growth Factor Receptors (PDGFR). nih.govnih.gov

Tubulin: The benzimidazole scaffold is a key component in several compounds that inhibit tubulin polymerization, a validated strategy in cancer chemotherapy. researchgate.netnih.gov

Enzymes: Benzimidazoles have been shown to inhibit enzymes like arginase, which is a therapeutic target in leishmaniasis, and cyclooxygenase (COX), relevant for anti-inflammatory activity. researchgate.netnih.gov

Future research should involve high-throughput screening of this compound and a library of its closely related analogues against diverse target families. Identifying novel targets could open up therapeutic applications in areas not traditionally associated with this scaffold.

Table 1: Examples of Biological Targets for Benzimidazole Derivatives

| Derivative Class | Biological Target(s) | Potential Therapeutic Area |

|---|---|---|

| Benzimidazole-triazole hybrids | EGFR, VEGFR-2, Topoisomerase II | Cancer |

| 2-Aryl benzimidazoles | EGFR, VEGFR-2, PDGFR kinases | Cancer |

| N-benzyl-1H-benzimidazol-2-amines | Arginase | Leishmaniasis |

Advancements in Synthetic Methodologies for Broader Compound Diversity and Scalability

To thoroughly explore the structure-activity relationships (SAR) and unlock the therapeutic potential of this compound, the development of efficient and versatile synthetic methodologies is crucial. bohrium.com Traditional methods for benzimidazole synthesis often involve the condensation of o-phenylenediamines with aldehydes or carboxylic acids. mdpi.com

Future advancements should focus on:

Combinatorial Chemistry: Developing synthetic routes amenable to combinatorial approaches would allow for the rapid generation of a large library of derivatives. This involves modifying the phenoxyethyl group, the benzene (B151609) ring of the benzimidazole, and the 2-amino group.

Green Chemistry: The use of environmentally friendly techniques such as microwave-assisted and ultrasound-promoted synthesis can lead to shorter reaction times, higher yields, and reduced waste. researchgate.netnih.gov

Scalability: For any promising lead compound, a scalable synthetic route is essential for preclinical and potential clinical development. Research should address the challenges of large-scale production early in the development process.

The synthesis of Schiff bases from 1-(un)alkyl-benzimidazol-2-yl-amine has been achieved through methods such as refluxing in ethanol (B145695) with acetic acid or reacting in an ethanol/aqueous NaOH solution at room temperature. mdpi.com Adapting these and other modern synthetic strategies, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to create 1,2,3-triazole hybrids, could yield a diverse set of novel analogues. nih.gov

Investigation into Polypharmacological Profiles and Multi-target Therapeutic Strategies

The concept of "one drug, one target" is increasingly being challenged, with a growing appreciation for polypharmacology, where a single molecule is designed to interact with multiple targets. researchgate.net This approach can lead to enhanced efficacy and a reduced likelihood of drug resistance, particularly in complex diseases like cancer. researchgate.net Benzimidazole derivatives are excellent candidates for multi-target drug design. nih.govresearchgate.net

Future investigations should aim to:

Identify Multi-Targeting Derivatives: Systematically screen derivatives of this compound against panels of related targets, such as a kinase panel, to identify compounds with desired polypharmacological profiles. nih.govmdpi.com

Rational Design: Use computational modeling and structural biology to rationally design single molecules that can bind to two or more distinct biological targets. For instance, hybrids of benzimidazole and other pharmacophores like triazoles or quinolinones have been successfully developed as multi-target agents. nih.govtandfonline.com

Synergistic Effects: Explore the potential for these multi-target agents to have synergistic effects, where the combined inhibition of multiple pathways leads to a greater therapeutic outcome than the sum of individual inhibitions.

Table 2: Examples of Multi-Target Benzimidazole Derivatives

| Compound | Targets | Reference |

|---|---|---|

| Dovitinib (TKI258) | FGFR-1, VEGFR-2, PDGFR, Topo II | nih.gov |

| Benzimidazole-triazole hybrids | EGFR, VEGFR-2, Topo II | nih.gov |

Integration of Omics Data for Deeper Mechanistic Understanding

To move beyond simple target identification, a deeper understanding of how this compound affects cellular systems is necessary. The integration of "omics" data (genomics, transcriptomics, proteomics, metabolomics) provides a powerful, systems-level view of a drug's mechanism of action. springernature.comnih.gov

Future research strategies should include:

Transcriptomic Profiling: Analyzing changes in gene expression in cells treated with the compound can reveal the cellular pathways and networks that are modulated. nih.gov

Proteomic Analysis: Using techniques like mass spectrometry to identify changes in protein expression and post-translational modifications can provide direct insights into the compound's effects on cellular machinery. researchgate.net

Chemoproteomics: This approach can be used to identify the direct binding targets of a compound within the complex environment of the cell. nih.gov

Mechanistic Modeling: Integrating these large datasets into quantitative systems pharmacology (QSP) models can help predict the compound's effects, identify biomarkers for patient stratification, and optimize treatment strategies. nih.govnih.gov

By leveraging these multi-omics approaches, researchers can build a comprehensive picture of the biological consequences of target engagement by this compound, moving from a drug-target interaction to a network-level understanding. springernature.comresearchgate.net

Development of this compound Analogues as Chemical Biology Probes and Tools

High-quality chemical probes are essential tools for dissecting biological pathways and validating new drug targets. nih.gov Developing analogues of this compound as chemical probes could significantly advance biological research.

This involves:

Design of "Clickable" Probes: Synthesizing analogues that incorporate a "clickable" functional group, such as an alkyne or azide. These probes can be used in "click chemistry" reactions to attach reporter tags (like fluorophores or biotin) after the probe has bound to its cellular targets. nih.govnih.gov

Activity-Based Protein Profiling (ABPP): Using these probes in ABPP experiments can help identify the compound's targets in a native biological system and assess target engagement of subsequent inhibitor designs. nih.gov

Negative Controls: The development of a structurally similar but biologically inactive analogue is crucial to serve as a negative control, ensuring that the observed biological effects are due to the on-target activity of the probe. chemicalprobes.org

Benzimidazole-based clickable probes have already been successfully developed for labeling specific enzyme families, such as protein arginine deiminases (PADs), demonstrating the feasibility of this approach. nih.gov

Overcoming Challenges in Rational Compound Design and Preclinical Development

The translation of a promising hit compound into a clinical candidate is fraught with challenges. For this compound and its derivatives, key hurdles will need to be addressed through rational design and careful preclinical evaluation.

Key challenges include:

Selectivity: While polypharmacology can be beneficial, off-target activity can also lead to toxicity. Medicinal chemistry efforts will need to optimize the selectivity profile of lead compounds to minimize unwanted side effects. frontiersin.org

Pharmacokinetics: Issues such as poor solubility and low bioavailability can limit the therapeutic potential of benzimidazole derivatives. researchgate.net Formulation strategies and structural modifications aimed at improving these properties will be critical.

Structure-Activity Relationship (SAR): A systematic SAR study is needed to understand how different chemical substitutions on the benzimidazole scaffold affect potency, selectivity, and pharmacokinetic properties. nih.govbohrium.com This knowledge is essential for the rational design of improved analogues.

Computational tools, such as molecular docking and molecular dynamics simulations, can aid in the rational design process by predicting how compounds will bind to their targets and by providing insights into the structural basis for activity and selectivity. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-Phenoxyethyl)benzimidazol-2-amine?

- Methodology :

Cyclocondensation : React 2-aminobenzimidazole derivatives with phenoxyethyl halides under reflux in ethanol or DMF. Use catalytic bases like K₂CO₃ to facilitate nucleophilic substitution .

Hydrazine-mediated synthesis : Adapt procedures from benzothiazole synthesis (e.g., reacting aniline derivatives with thiocyanates and bromine in glacial acetic acid, followed by hydrazine treatment) .

Solvent optimization : Reflux in polar aprotic solvents (e.g., DMF) at 80–100°C for 6–12 hours, monitoring progress via TLC .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks for the benzimidazole core (δ 7.1–7.8 ppm for aromatic protons) and phenoxyethyl chain (δ 3.8–4.5 ppm for -OCH₂CH₂N-) .

- IR spectroscopy : Identify N-H stretching (~3400 cm⁻¹) and C=N/C-O vibrations (1600–1500 cm⁻¹) .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

Q. What are the standard purity assessment protocols for this compound?

- Methodology :

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase at 1 mL/min, UV detection at 254 nm .

- Melting point analysis : Compare observed mp (e.g., 139–140°C) to literature values to assess crystallinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodology :

- Temperature control : Maintain 80–90°C to avoid side reactions (e.g., decomposition of phenoxyethyl groups) .

- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl₂) to enhance substitution efficiency .

- Solvent selection : Compare DMF (high polarity) vs. ethanol (protic solvent) for reaction kinetics .

Q. How to resolve contradictions in pharmacological data across studies (e.g., varying IC₅₀ values)?

- Methodology :

- Assay standardization : Use uniform cell lines (e.g., HepG2 for anticancer studies) and control for solvent effects (e.g., DMSO ≤0.1%) .

- Structural analogs : Synthesize derivatives with modified phenoxyethyl chains to isolate substituent effects on activity .

- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀ = -logIC₅₀) .

Q. What computational approaches predict the binding affinity of this compound to biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina with protein targets (e.g., tubulin for anticancer activity) and validate with MD simulations .

- QSAR modeling : Corporate Hammett constants (σ) of substituents to predict activity trends .

Q. How does the phenoxyethyl group influence the compound’s pharmacokinetic properties?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.